molecular formula C19H26N4O3 B7188642 N-[2-(4-cyanophenoxy)ethyl]-4-(2,2-dimethylpropanoyl)piperazine-1-carboxamide

N-[2-(4-cyanophenoxy)ethyl]-4-(2,2-dimethylpropanoyl)piperazine-1-carboxamide

Cat. No.: B7188642
M. Wt: 358.4 g/mol
InChI Key: VJWSRXLRBZBYLW-UHFFFAOYSA-N
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Description

N-[2-(4-cyanophenoxy)ethyl]-4-(2,2-dimethylpropanoyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a cyanophenoxy group, and a dimethylpropanoyl group

Properties

IUPAC Name

N-[2-(4-cyanophenoxy)ethyl]-4-(2,2-dimethylpropanoyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-19(2,3)17(24)22-9-11-23(12-10-22)18(25)21-8-13-26-16-6-4-15(14-20)5-7-16/h4-7H,8-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWSRXLRBZBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(=O)NCCOC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyanophenoxy)ethyl]-4-(2,2-dimethylpropanoyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Attachment of the Cyanophenoxy Group: This step involves the reaction of the piperazine derivative with 4-cyanophenol under suitable conditions, often using a base such as potassium carbonate.

    Introduction of the Dimethylpropanoyl Group: This is typically done through acylation reactions using reagents like dimethylpropanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyanophenoxy)ethyl]-4-(2,2-dimethylpropanoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(4-cyanophenoxy)ethyl]-4-(2,2-dimethylpropanoyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including antibacterial and antifungal activities.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(4-cyanophenoxy)ethyl]-4-(2,2-dimethylpropanoyl)piperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

N-[2-(4-cyanophenoxy)ethyl]-4-(2,2-dimethylpropanoyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanophenoxy group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and drug development.

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